

# Application Note: Encapsulation of cGAMP in Cationic Lipid Nanoparticles using 93-O17S

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## Compound of Interest

Compound Name: 93-O17S

Cat. No.: B8236323

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive a potent anti-tumor immune response.[1][2][3] Cyclic guanosine monophosphate–adenosine monophosphate (cGAMP) is the endogenous ligand for STING, making it a promising agent for cancer immunotherapy.[4] However, the therapeutic potential of free cGAMP is limited by its negative charge and hydrophilicity, which hinder cell membrane permeability, and its susceptibility to enzymatic degradation.[5][6]

To overcome these challenges, cGAMP can be encapsulated within lipid nanoparticles (LNPs). LNPs protect the nucleic acid cargo from degradation, facilitate cellular uptake, and promote endosomal escape to release the payload into the cytoplasm where STING resides.[7][8][9][10] This protocol details the formulation of cGAMP-LNPs using a four-component lipid system, featuring the ionizable cationic lipid **93-O17S**, and subsequent characterization and functional validation.

The formulation typically consists of:

- Ionizable Cationic Lipid (e.g., **93-O17S**): Crucial for encapsulating the negatively charged cGAMP and for facilitating endosomal escape.[7][8] Its pKa is tuned to be neutral at physiological pH and positively charged in the acidic endosome.
- Helper Phospholipid (e.g., DSPC): Provides structural integrity to the nanoparticle.[7]

- Cholesterol: Modulates membrane fluidity and stability.[\[7\]](#)
- PEG-Lipid: Controls particle size during formation and provides a hydrophilic stealth layer to increase circulation time and stability.[\[8\]](#)

## Data Presentation

Quantitative data for a typical cGAMP-LNP formulation are summarized below.

Table 1: Lipid Nanoparticle Formulation Parameters

| Component                 | Role                     | Molar Ratio (%) | Stock Concentration (in Ethanol) |
|---------------------------|--------------------------|-----------------|----------------------------------|
| 93-O17S (Ionizable Lipid) | Encapsulation & Release  | 50.0            | 25 mg/mL                         |
| DSPC (Helper Lipid)       | Structural Support       | 10.0            | 10 mg/mL                         |
| Cholesterol               | Stability                | 38.5            | 10 mg/mL                         |
| DMG-PEG 2000              | Size Control & Stability | 1.5             | 25 mg/mL                         |

| 2'3'-cGAMP | Active Pharmaceutical Ingredient | N/A | 1 mg/mL (in Citrate Buffer, pH 4.0) |

Table 2: Physicochemical Characterization of cGAMP-LNPs

| Parameter                          | Method | Typical Value  | Acceptance Criteria |
|------------------------------------|--------|----------------|---------------------|
| Mean Hydrodynamic Diameter (Z-avg) | DLS    | 80 - 120 nm    | < 150 nm            |
| Polydispersity Index (PDI)         | DLS    | 0.05 - 0.15    | < 0.2               |
| Zeta Potential (pH 7.4)            | DLS    | -5 mV to +5 mV | Near-neutral        |

| Encapsulation Efficiency (%) | HPLC | > 90% | > 85% |

Table 3: In Vitro Potency of cGAMP Formulations

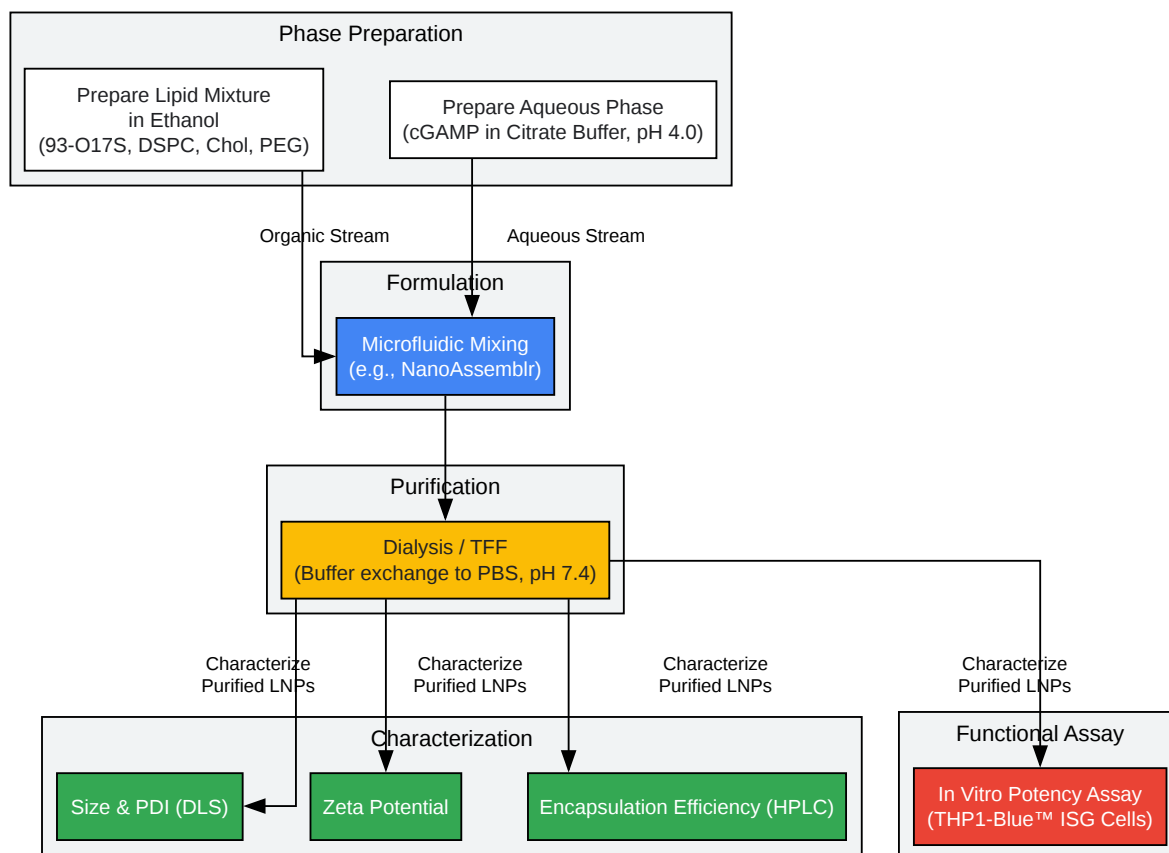
| Formulation         | cGAMP Concentration | STING Activation (Fold Change vs. Untreated) |
|---------------------|---------------------|--|
| Free cGAMP          | 1 µg/mL             | 5.2  |
| Blank LNP           | 0 µg/mL             | 1.1  |
| cGAMP-LNP (93-O17S) | 1 µg/mL             | 45.8   |

| cGAMP-LNP (**93-O17S**) | 0.1 µg/mL | 22.3 |

## Experimental Workflows & Signaling Pathways

### Workflow for LNP Formulation and Characterization

The overall process involves preparing the lipid and aqueous phases, mixing them using a microfluidic system to induce self-assembly of the nanoparticles, followed by purification and a suite of analytical characterization assays.



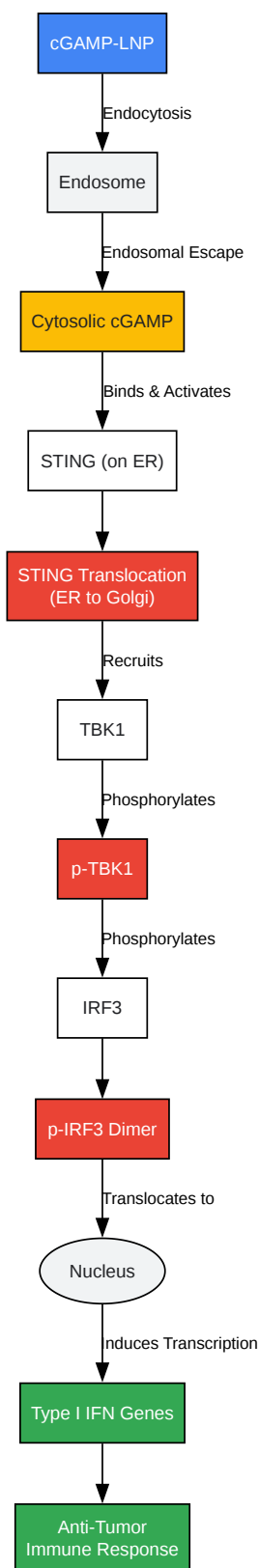
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Caption: Workflow for cGAMP-LNP synthesis and analysis.

## cGAMP-STING Signaling Pathway

Upon delivery to the cytoplasm, cGAMP binds to STING dimers on the endoplasmic reticulum (ER). This binding event triggers a conformational change and translocation of STING to the Golgi apparatus, where it recruits and activates TBK1. TBK1 then phosphorylates the

transcription factor IRF3, which dimerizes, enters the nucleus, and drives the expression of Type I interferons (IFN-I) and other inflammatory genes.[1][3][11]



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Caption: Simplified cGAMP-STING signaling cascade.

## Experimental Protocols

### Protocol 1: Formulation of cGAMP-LNPs via Microfluidic Mixing

This protocol describes the formulation of a 1 mL batch of cGAMP-LNPs using a microfluidic mixing device.

Materials:

- **93-O17S**, DSPC, Cholesterol, DMG-PEG 2000
- 2'3'-Cyclic GMP-AMP (cGAMP)
- 200 Proof, ACS Grade Ethanol
- 50 mM Sodium Citrate Buffer, pH 4.0
- Phosphate-Buffered Saline (PBS), pH 7.4
- Microfluidic mixing instrument (e.g., NanoAssemblr Ignite™) and cartridge[12][13]
- Dialysis cassette (10 kDa MWCO)
- Sterile, nuclease-free vials and consumables

Methodology:

- Preparation of Lipid Stock (Organic Phase): a. In a sterile glass vial, combine the lipids (**93-O17S**, DSPC, Cholesterol, DMG-PEG 2000) according to the molar ratios in Table 1. b. Add 200 proof ethanol to dissolve the lipids completely, achieving a total lipid concentration of ~12.5 mg/mL. Vortex gently until the solution is clear. This is the organic phase.

- Preparation of cGAMP Stock (Aqueous Phase): a. Dissolve cGAMP powder in 50 mM Sodium Citrate Buffer (pH 4.0) to a final concentration of 0.25 mg/mL. Ensure it is fully dissolved. This is the aqueous phase.
- Microfluidic Mixing: a. Prime the microfluidic system with ethanol and citrate buffer as per the manufacturer's instructions.[\[13\]](#) b. Set the Flow Rate Ratio (FRR) of the aqueous to organic phase at 3:1. c. Set the Total Flow Rate (TFR) to 12 mL/min. d. Load the organic phase into one syringe and the aqueous phase into another. e. Initiate the mixing process. The rapid mixing of the two streams causes a change in solvent polarity, leading to the self-assembly of lipids around the cGAMP payload.[\[14\]](#)[\[15\]](#) f. Collect the resulting milky-white nanoparticle suspension (~1 mL) in a sterile vial.
- Purification and Buffer Exchange: a. Transfer the collected LNP suspension to a pre-wetted 10 kDa MWCO dialysis cassette. b. Perform dialysis against 1L of sterile PBS (pH 7.4) for at least 6 hours at 4°C, with one buffer change after 3 hours. This step removes ethanol and unencapsulated cGAMP.
- Sterilization and Storage: a. Recover the purified LNP suspension from the dialysis cassette. b. Sterile filter the final product through a 0.22 µm syringe filter into a sterile, low-adhesion vial. c. Store the final cGAMP-LNP formulation at 4°C. For long-term storage, assess stability at -20°C or -80°C.

## Protocol 2: Characterization of cGAMP-LNPs

### 2.1 Particle Size and Zeta Potential by Dynamic Light Scattering (DLS)

- Dilute the purified LNP suspension 1:50 in sterile PBS (pH 7.4).
- Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) to determine the Z-average diameter and Polydispersity Index (PDI).
- For zeta potential, use the same diluted sample and measure using the appropriate cell and instrument settings.

### 2.2 cGAMP Encapsulation Efficiency (EE%) by HPLC

- Total cGAMP (C<sub>total</sub>): a. Take 50 µL of the purified LNP suspension. b. Add 450 µL of a lysis solution (e.g., 70% ethanol with 0.5% Triton X-100) to disrupt the nanoparticles and release the encapsulated cGAMP. c. Vortex vigorously and incubate for 15 minutes. d. Analyze this lysate by Reverse-Phase HPLC with UV detection at ~256 nm to quantify the total cGAMP concentration against a standard curve.[\[5\]](#)[\[16\]](#)
- Free cGAMP (C<sub>free</sub>): a. Take an aliquot of the LNP suspension before dialysis. b. Separate the free cGAMP from the LNPs using a centrifugal filter unit (10 kDa MWCO). c. Analyze the filtrate by HPLC to quantify the unencapsulated cGAMP. d. Alternatively, and more commonly, assume the amount of cGAMP in the dialysis buffer post-purification represents the free cGAMP.
- Calculation:  $EE (\%) = [(C_{total} - C_{free}) / C_{total}] \times 100$  Note: For a well-purified sample, a simplified method involves quantifying cGAMP in the lysed final product (C<sub>total</sub>) and comparing it to the initial amount added during formulation, assuming negligible loss during purification.

## Protocol 3: In Vitro STING Activation Assay

This protocol uses THP1-Blue™ ISG reporter cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF3-inducible promoter.

### Materials:

- THP1-Blue™ ISG cells
- Cell culture medium (as recommended by the supplier)
- 96-well cell culture plates
- cGAMP-LNP, Blank LNP (formulated without cGAMP), and free cGAMP
- QUANTI-Blue™ Solution or similar SEAP detection reagent

### Methodology:

- Cell Seeding: a. Seed THP1-Blue™ ISG cells in a 96-well plate at a density of 100,000 cells/well in 180 µL of culture medium. b. Incubate for 24 hours at 37°C, 5% CO<sub>2</sub>.



- Cell Treatment: a. Prepare serial dilutions of cGAMP-LNP, Blank LNP, and free cGAMP in cell culture medium. b. Add 20  $\mu$ L of each treatment to the appropriate wells. Include "untreated" wells as a negative control. c. Incubate the plate for 24 hours at 37°C, 5% CO<sub>2</sub>. [\[17\]](#)
- Reporter Gene Assay: a. After incubation, carefully collect 20  $\mu$ L of the cell culture supernatant from each well. b. Transfer the supernatant to a new 96-well plate containing 180  $\mu$ L of QUANTI-Blue™ solution per well. c. Incubate at 37°C for 1-4 hours, or until a color change is visible. d. Measure the absorbance at 620-650 nm using a microplate reader.
- Data Analysis: a. Calculate the fold change in STING activation for each treatment relative to the untreated control cells. b. Compare the activity of cGAMP-LNP to free cGAMP to determine the enhancement in potency due to nanoparticle delivery.

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